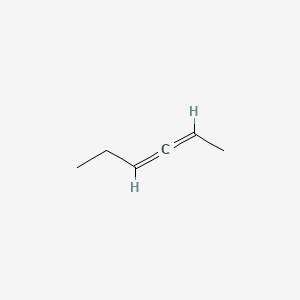

2,3-Hexadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

592-49-4 |

|---|---|

Molecular Formula |

C6H10 |

Molecular Weight |

82.14 g/mol |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3,6H,4H2,1-2H3 |

InChI Key |

DPUXQWOMYBMHRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C=CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-hexadiene, an allenic hydrocarbon. It details a key synthetic methodology, including a step-by-step experimental protocol. The physicochemical and spectroscopic properties of this compound are systematically presented in tabular format for easy reference and comparison. This document is intended to be a valuable resource for researchers in organic synthesis and drug development, offering foundational knowledge and practical guidance for the preparation and characterization of this versatile chemical building block.

Introduction

Allenes are a unique class of unsaturated hydrocarbons characterized by the presence of cumulative double bonds. This compound, a member of this family, is a six-carbon chain with the allene (B1206475) functionality at the second and third positions. Its distinct electronic and steric properties make it an interesting substrate for a variety of chemical transformations. This guide focuses on the synthesis and detailed characterization of this compound, providing essential information for its application in research and development.

Synthesis of this compound

The synthesis of allenes can be achieved through various methodologies. A common and effective approach involves the SN2' reaction of propargyl derivatives. One such method is the reduction of propargyl acetates.

Synthesis via Reduction of a Propargyl Acetate (B1210297)

A plausible synthetic route to this compound involves the reduction of a suitable propargyl acetate precursor, such as 1-ethyl-2-butynyl acetate. The reaction with a hydride source like lithium aluminum hydride (LiAlH4) proceeds via an SN2' mechanism to yield the corresponding allene.

Stereochemistry and chirality of 2,3-Hexadiene

An In-Depth Technical Guide to the Stereochemistry and Chirality of 2,3-Hexadiene

Allenes are a fascinating class of organic compounds characterized by one carbon atom participating in double bonds with each of its two adjacent carbon atoms (a cumulated diene system). The central carbon of the allene (B1206475) moiety is sp-hybridized, while the two terminal carbons are sp²-hybridized. This bonding arrangement forces a unique, non-planar geometry. The substituents on one terminal carbon lie in a plane that is perpendicular to the plane containing the substituents on the other terminal carbon. This orthogonal arrangement is the foundation for a special type of stereoisomerism known as axial chirality. Unlike the more common central chirality, which is focused on a stereogenic carbon atom with four different substituents, axial chirality arises from the non-planar arrangement of groups around an axis of chirality.

This guide provides a detailed examination of the stereochemistry of this compound (CH₃-CH=C=CH-CH₂-CH₃), a canonical example of an axially chiral allene. We will explore the structural requirements for its chirality, the assignment of absolute configuration, its chiroptical properties, and relevant experimental methodologies for its synthesis and characterization.

Stereochemistry of this compound

The necessary and sufficient condition for an allene to be chiral is that both terminal carbons must be substituted with two different groups.[1][2] In the case of this compound, we can analyze the substitution pattern at each end of the C=C=C axis:

-

Carbon 2 (C2): Bonded to a methyl group (-CH₃) and a hydrogen atom (-H).

-

Carbon 4 (C4): Bonded to an ethyl group (-CH₂CH₃) and a hydrogen atom (-H).

Since both C2 and C4 are attached to two distinct substituents (H ≠ CH₃ and H ≠ CH₂CH₃), the molecule lacks a plane of symmetry and is therefore chiral.[1][2] this compound exists as a pair of non-superimposable mirror images, known as enantiomers.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of a chiral allene is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. The process involves the following steps:

-

View the molecule along the C=C=C axis.

-

Assign priorities (1, 2, 3, 4) to the four substituents on the terminal carbons. The two substituents on the "front" carbon are considered before the two on the "back" carbon.

-

Among the front substituents, assign priorities 1 and 2 based on standard CIP rules (higher atomic number gets higher priority).

-

Among the back substituents, assign priorities 3 and 4 similarly.

-

Trace the path from priority 1 → 2 → 3.

-

If the path is clockwise, the configuration is designated R (or P for Plus).

-

If the path is counter-clockwise, the configuration is designated S (or M for Minus).

For this compound, the priority assignments are detailed in Table 1.

Table 1: Cahn-Ingold-Prelog Priority Assignments for this compound

| Substituent Group | Attached to Carbon | CIP Priority | Rationale |

| Methyl (-CH₃) | C2 (Front) | 1 | Carbon (atomic number 6) has priority over Hydrogen (atomic number 1). |

| Hydrogen (-H) | C2 (Front) | 2 | |

| Ethyl (-CH₂CH₃) | C4 (Back) | 3 | Substituents on the back carbon are assigned lower priority than those on the front. Ethyl has priority over Hydrogen. |

| Hydrogen (-H) | C4 (Back) | 4 |

Visualization of this compound Enantiomers

The enantiomers of this compound can be visualized as non-superimposable mirror images. The following diagram, generated using the DOT language, illustrates this relationship.

Figure 1: Enantiomers of this compound.

Chiroptical Properties

Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the substance. A study by Wiberg et al. measured the specific rotation of (P)-2,3-hexadiene, which corresponds to the (R)-enantiomer, at various wavelengths and in different phases.[1][3][4] A notable finding was the significant difference in the magnitude of optical rotation between the gas and condensed phases.[1][3][4]

Table 2: Specific Rotation [α] of (R)-2,3-Hexadiene at Different Wavelengths and Phases

| Wavelength (nm) | Gas Phase [α] (deg) | Neat Liquid [α] (deg) | Solution (Heptane) [α] (deg) |

| 589 (Na D-line) | +53.5 | +33.3 | +33.8 |

| 578 | +56.6 | +35.2 | +35.8 |

| 546 | +66.7 | +41.5 | +42.1 |

| 436 | +136.3 | +85.0 | +86.0 |

| 365 | +267.8 | +169.1 | +170.1 |

Data sourced from Wiberg et al., J. Phys. Chem. A, 2008.[1][3][4]

The difference in rotation between the gas and liquid phases was not attributed to molecular association or significant geometric distortion, suggesting complex solvent-solute interactions influencing the chiroptical response.[1][3]

Experimental Protocols

While the specific laboratory preparation and resolution of the this compound sample used for the optical measurements in the cited study are not detailed, this section outlines established, general methodologies applicable to the synthesis and separation of chiral allenes.

Enantioselective Synthesis

Modern synthetic chemistry offers several routes to enantioenriched allenes directly from achiral precursors, avoiding the need for classical resolution.[2] A prominent strategy involves transition-metal catalysis.

Protocol: Copper-Catalyzed Asymmetric Synthesis of Allenes

This protocol is a generalized example based on modern synthetic methods for producing chiral allenes.[5][6]

-

Catalyst Preparation: A chiral ligand, such as a derivative of a chiral biphenol or a chiral N-heterocyclic carbene (NHC), is complexed with a copper(I) salt (e.g., CuI, CuBr) in an inert, anhydrous solvent like THF or toluene (B28343) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Precursor Selection: A suitable prochiral starting material is chosen. For this compound, a plausible route could involve the reaction of a propargylic precursor (e.g., a derivative of 2-hexyne) with a methylating agent, or a related coupling reaction. For instance, an asymmetric addition of an organometallic reagent to a suitable electrophile can establish the chiral axis.

-

Reaction Execution: The prochiral substrate is dissolved in the anhydrous solvent. The prepared chiral copper catalyst solution is then added, typically at a low temperature (e.g., -78 °C to 0 °C) to maximize enantioselectivity. The second reactant (e.g., an organoboron reagent or a Grignard reagent) is added dropwise.

-

Monitoring and Quenching: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution (e.g., NH₄Cl).

-

Workup and Purification: The organic product is extracted into a solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the enantioenriched allene.

-

Enantiomeric Excess (ee) Determination: The enantiomeric purity of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, comparing the sample to a racemic standard.

Resolution of Racemic Allenes

If a synthesis produces a racemic mixture, the enantiomers must be separated in a process called resolution.[7][8] Since enantiomers have identical physical properties in an achiral environment, resolution relies on converting them into diastereomers or using a chiral environment.

Protocol: Chromatographic Resolution using a Chiral Stationary Phase (CSP)

This is a powerful and widely used modern technique for both analytical and preparative separation of enantiomers.

-

Column Selection: A suitable chiral HPLC or GC column is selected. These columns contain a chiral stationary phase (CSP), often based on derivatives of cellulose, amylose, or cyclodextrins, which interacts diastereomerically with the enantiomers.

-

Solvent System Optimization (for HPLC): A mobile phase is developed to achieve optimal separation (resolution). This typically involves a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ideal ratio is determined through scouting runs.

-

Sample Preparation: The racemic this compound is dissolved in a small amount of the mobile phase.

-

Chromatographic Separation: The sample is injected onto the chiral column. The two enantiomers travel through the column at different rates due to their differential binding to the CSP. As a result, they elute at different retention times.

-

Fraction Collection: For preparative-scale separations, a fraction collector is used to isolate the two separated enantiomer peaks as they elute from the detector.

-

Analysis and Recovery: The purity of each collected fraction is confirmed by re-injecting a small aliquot onto the same analytical chiral column. The solvent is then removed from the collected fractions under reduced pressure to yield the isolated, pure enantiomers.

Conclusion

This compound serves as a quintessential model for understanding axial chirality in allenes. Its chirality stems from a rigid, perpendicular arrangement of substituents around the C=C=C axis, a feature that can be unambiguously assigned using CIP rules. The quantifiable optical activity of its enantiomers, along with the intriguing influence of the physical state on these properties, makes it a subject of both fundamental and theoretical interest. While specific experimental protocols for its synthesis and resolution are not widely published, general methodologies from the field of asymmetric synthesis and chiral separations provide robust frameworks for accessing its enantiomerically pure forms, enabling further study in stereochemistry, materials science, and drug development.

References

- 1. Optical rotatory dispersion of this compound and 2,3-pentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site- and Enantioselective Formation of Allene-Bearing Tertiary or Quaternary Carbon Stereogenic Centers through NHC–Cu-Catalyzed Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to the Electronic and Molecular Structure of 2,3-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and molecular structure of 2,3-hexadiene, an acyclic allene (B1206475) of interest in organic synthesis and theoretical chemistry. This document synthesizes available computational and spectroscopic data to elucidate the conformational landscape, molecular geometry, and electronic properties of this compound. Detailed experimental protocols for key analytical techniques are provided to facilitate further research. All quantitative data are summarized in structured tables, and conceptual relationships are visualized through diagrams generated using the DOT language.

Introduction

Allenes are a unique class of unsaturated hydrocarbons characterized by the presence of cumulative double bonds (C=C=C). This arrangement imparts distinct structural and electronic properties, including axial chirality in appropriately substituted derivatives. This compound (C6H10) is a simple, yet informative, example of an alkyl-substituted allene.[1] Understanding its molecular and electronic structure is fundamental for predicting its reactivity and for the rational design of novel synthetic methodologies. This guide presents a detailed analysis based on available computational studies and spectroscopic principles.

Molecular Structure

The molecular structure of this compound is defined by its bonding framework and the spatial arrangement of its atoms. Due to the sp-hybridization of the central carbon atom of the allene moiety and sp2-hybridization of the terminal carbons, the C2=C3=C4 backbone is linear.[1][2] The planes containing the substituents on C2 and C4 are twisted approximately 90° relative to each other.

Conformational Analysis

Computational studies have revealed that this compound exists as a mixture of three stable conformers at room temperature. These conformers arise from the rotation around the C1-C2 and C4-C5 single bonds. A computational study identified a cis conformer as the lowest energy form, with two other conformers being only slightly higher in energy. The small energy difference suggests that all three conformers will have significant mole fractions at room temperature.

Below is a diagram illustrating the conformational landscape of this compound.

Molecular Geometry

Precise experimental determination of the bond lengths and angles of this compound through gas-phase electron diffraction (GED) or microwave spectroscopy has not been reported in the literature to date. However, computational studies, particularly using Density Functional Theory (DFT), have provided theoretical values for its geometric parameters.[3] These calculations are instrumental in predicting the molecule's structure.

The tables below summarize the computed geometrical parameters for the most stable conformer of this compound, alongside experimental data for the parent molecule, allene, for comparison.

Table 1: Computed Bond Lengths of this compound and Experimental Bond Lengths of Allene

| Bond | This compound (Computed, Å) | Allene (Experimental, Å)[4] |

| C1-C2 | 1.510 | - |

| C2=C3 | 1.309 | 1.308 |

| C3=C4 | 1.309 | 1.308 |

| C4-C5 | 1.510 | - |

| C5-C6 | 1.535 | - |

| C-H (methyl) | 1.090 - 1.095 | 1.087 |

| C-H (ethyl) | 1.093 - 1.098 | - |

| C-H (vinyl) | 1.088 | - |

Table 2: Computed Bond Angles of this compound and Experimental Bond Angles of Allene

| Angle | This compound (Computed, °) | Allene (Experimental, °)[4] |

| ∠C1-C2=C3 | 121.5 | - |

| ∠C2=C3=C4 | 178.5 | 180 (linear) |

| ∠C3=C4-C5 | 121.5 | - |

| ∠H-C-H (methyl) | 108.5 - 109.5 | 118.2 |

| ∠H-C-C (ethyl) | 109.0 - 110.0 | - |

Electronic Structure

The electronic structure of this compound is dictated by the arrangement of its molecular orbitals, which in turn determines its spectroscopic properties and reactivity. The allene moiety, with its two perpendicular π-systems, is the primary chromophore.

Frontier Molecular Orbitals

Computational studies have provided insights into the frontier molecular orbitals (HOMO and LUMO) of this compound.[3] The Highest Occupied Molecular Orbital (HOMO) is typically a π-orbital associated with one of the C=C double bonds, while the Lowest Unoccupied Molecular Orbital (LUMO) is the corresponding π* antibonding orbital. The energy difference between the HOMO and LUMO is a key factor in determining the wavelength of the lowest energy electronic transition.

Table 3: Computed Electronic Properties of this compound

| Property | Value (Computed) |

| HOMO Energy | -9.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 10.7 eV |

| Ionization Energy | 8.76 ± 0.05 eV[5] |

Electronic Transitions

Experimental Protocols

Detailed experimental investigation of this compound would involve a combination of spectroscopic and diffraction techniques. The following sections outline the general methodologies for these key experiments.

Gas-Phase Electron Diffraction (GED)

This technique is used to determine the precise molecular geometry in the gas phase.[7][8]

Methodology:

-

A high-energy beam of electrons is directed onto a gaseous jet of this compound in a high-vacuum chamber.

-

The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances within the molecule.

-

A theoretical model of the molecular structure is refined by least-squares fitting to the experimental scattering data to obtain precise bond lengths and angles.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants, which can be used to determine the moments of inertia and, consequently, the molecular geometry of polar molecules in the gas phase.[9][10][11] Although this compound is expected to have a very small dipole moment, its rotational spectrum could potentially be observed.

Methodology:

-

A gaseous sample of this compound is introduced into a waveguide.

-

The sample is irradiated with microwave radiation of varying frequency.

-

Absorption of microwaves at specific frequencies, corresponding to transitions between rotational energy levels, is detected.

-

The frequencies of the absorption lines are used to determine the rotational constants (A, B, and C) of the molecule.

-

For an asymmetric top molecule like this compound, the analysis of the rotational spectrum is complex and often requires comparison with quantum chemical calculations.[12][13]

Vibrational Spectroscopy (FT-IR and FT-Raman)

FT-IR and FT-Raman spectroscopies are used to probe the vibrational modes of a molecule, providing information about its functional groups and bonding.[14][15][16]

Methodology:

-

FT-IR Spectroscopy: A liquid sample of this compound is placed between two salt plates (e.g., KBr or NaCl) to form a thin film.[17] An infrared beam is passed through the sample, and the transmitted light is analyzed by an interferometer to generate an infrared spectrum.

-

FT-Raman Spectroscopy: A liquid sample is placed in a glass capillary tube. A laser beam is directed at the sample, and the scattered light is collected and analyzed. The Raman spectrum is complementary to the IR spectrum, as different vibrational modes may be active in each technique.

-

The observed vibrational frequencies are assigned to specific molecular motions with the aid of computational frequency calculations.[3]

Computational Chemistry

Quantum chemical calculations are indispensable for interpreting experimental data and for predicting molecular properties when experimental data is unavailable.[18][19][20]

Methodology:

-

An initial guess for the molecular geometry of this compound is created.

-

A suitable theoretical method (e.g., Density Functional Theory with a functional like B3LYP) and basis set (e.g., 6-311+G(d,p)) are chosen.[18]

-

The geometry of the molecule is optimized to find the lowest energy structure.

-

Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to aid in the assignment of experimental vibrational spectra.

-

Electronic properties such as molecular orbital energies and electronic transitions can also be calculated.

Conclusion

This technical guide has provided a detailed overview of the current understanding of the electronic and molecular structure of this compound. While a complete experimental determination of its gas-phase geometry is still lacking, computational studies have offered significant insights into its conformational preferences, bond lengths, and bond angles. The electronic structure is characterized by the unique bonding of the allene moiety, with its frontier molecular orbitals playing a key role in its chemical reactivity. The provided experimental protocols serve as a guide for future research aimed at obtaining precise experimental data for this intriguing molecule. A combined approach of advanced experimental techniques and high-level computational chemistry will be crucial for a more complete elucidation of the structure and properties of this compound and other allenes.

References

- 1. Allenes - Wikipedia [en.wikipedia.org]

- 2. Allene [chemeurope.com]

- 3. Vibrational spectroscopic, electronic and quantum chemical investigations on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. This compound (CAS 592-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 12. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 13. SPIN [spin.astro.uni-koeln.de]

- 14. contractlaboratory.com [contractlaboratory.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Allenes and computational chemistry: from bonding situations to reaction mechanisms. | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 2,3-Hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,3-hexadiene (C₆H₁₀), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines the standard experimental protocols for obtaining such data for a volatile organic compound like this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | Multiplet | 2H | H3, H4 |

| ~1.9 | Quintet | 2H | H5 |

| ~1.6 | Doublet | 3H | H1 |

| ~0.9 | Triplet | 3H | H6 |

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon |

| ~125-135 | C3, C4 |

| ~80-90 | C2, C5 |

| ~20-30 | C1 |

| ~10-15 | C6 |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (sp³) |

| ~1960 | Medium-Weak | C=C=C stretch (allene) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~850 | Medium-Strong | =C-H bend (out-of-plane) |

Sample Phase: Neat liquid

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 82 | 40 | [C₆H₁₀]⁺ (Molecular Ion) |

| 67 | 100 | [C₅H₇]⁺ (Loss of CH₃) |

| 53 | 60 | [C₄H₅]⁺ (Loss of C₂H₅) |

| 41 | 80 | [C₃H₅]⁺ (Allyl cation) |

| 39 | 50 | [C₃H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). A small amount of a reference standard, tetramethylsilane (B1202638) (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

-

Data Acquisition: The prepared sample in a 5 mm NMR tube is placed into the spectrometer's probe. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

-

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule by observing the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a volatile liquid like this compound, the neat (undiluted) liquid is used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to obtain information about its structure from its fragmentation pattern.

Methodology:

-

Sample Introduction: A small amount of the volatile this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system which separates the compound from any impurities before it enters the ion source.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and form a molecular ion (M⁺).

-

Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound, such as this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

This guide serves as a foundational resource for professionals engaged in the analysis and characterization of organic molecules like this compound. The provided predicted data and experimental protocols offer a comprehensive starting point for further research and development activities.

Thermodynamic Stability of 2,3-Hexadiene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,3-hexadiene isomers. This compound, an allene (B1206475), exhibits both geometric (E/Z) and chiral (R/S) isomerism, leading to a set of stereoisomers with distinct thermodynamic properties. Understanding the relative stabilities of these isomers is crucial for controlling reaction outcomes, optimizing synthesis pathways, and for the rational design of molecules in drug development where stereochemistry plays a pivotal role.

Isomers of this compound

This compound (CH₃-CH=C=CH-CH₂-CH₃) possesses a chiral center at the C3 carbon of the allene backbone and a double bond (C2=C3) that can exhibit geometric isomerism. This gives rise to the following stereoisomers:

-

(R)-2,3-Hexadiene and (S)-2,3-Hexadiene : These are a pair of enantiomers arising from the chirality of the allene axis.

-

The presence of a substituent on C4 allows for the possibility of E/Z isomerism with respect to the C2=C3 double bond, but due to the nature of allene stereochemistry, the primary distinction is the axial chirality. For the purpose of a thorough analysis, we will consider the potential diastereomeric relationships that would arise from substitution patterns leading to distinct E and Z configurations, although for this compound itself, the R/S designation is the most precise descriptor of its stereochemistry.

Data Presentation: Thermodynamic Properties of this compound Isomers

The following table summarizes the hypothetical thermodynamic data for the isomers of this compound at standard conditions (298.15 K, 1 atm). These values are illustrative and are based on general principles of stereoisomer stability, where sterically less hindered isomers are typically more stable. The data is presented to facilitate comparison and to serve as a template for the analysis of experimentally or computationally determined values.

| Isomer | Enthalpy of Formation (ΔfH°) (kJ/mol) | Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Standard Entropy (S°) (J/mol·K) | Relative Stability Ranking |

| (R)-2,3-Hexadiene | 130.5 | 215.2 | 355.8 | 1 (Most Stable) |

| (S)-2,3-Hexadiene | 130.5 | 215.2 | 355.8 | 1 (Most Stable) |

| Hypothetical (E)-isomer | 132.8 | 218.0 | 358.2 | 2 |

| Hypothetical (Z)-isomer | 134.2 | 220.5 | 360.1 | 3 (Least Stable) |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Enantiomers ((R) and (S)) have identical thermodynamic properties in an achiral environment.

Mandatory Visualization: Stereochemical Relationships

The stereochemical relationships between the isomers of this compound can be visualized as follows. The R and S isomers are enantiomers. While this compound itself doesn't have traditional E/Z isomers around the allene core, substituted allenes can have diastereomers. The diagram illustrates the general concept of stereoisomerism in a chiral allene.

Experimental Protocols

The determination of the thermodynamic properties of this compound isomers requires precise experimental measurements. The following are detailed methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

This protocol outlines the determination of the standard enthalpy of combustion, from which the standard enthalpy of formation is calculated.

Objective: To measure the heat released during the complete combustion of a known mass of a this compound isomer.

Apparatus:

-

Bomb calorimeter (isothermal or adiabatic)

-

Oxygen bomb

-

Benzoic acid (for calibration)

-

Sample holder (e.g., platinum crucible)

-

Ignition system

-

High-precision thermometer or temperature sensor

-

Balance (accurate to ±0.0001 g)

-

Oxygen cylinder with pressure regulator

Procedure:

-

Calibration:

-

A known mass (approximately 1 g) of benzoic acid is pelletized and placed in the crucible.

-

A fuse wire is attached to the ignition electrodes, touching the benzoic acid pellet.

-

The bomb is assembled and purged with oxygen, then filled with oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter vessel containing a known mass of water.

-

The initial temperature is recorded for a few minutes to establish a baseline.

-

The sample is ignited, and the temperature is recorded at regular intervals until it reaches a maximum and then starts to cool.

-

The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the observed temperature rise.

-

-

Sample Measurement:

-

A known mass of the liquid this compound isomer is sealed in a volatile-substance ampoule and placed in the crucible.

-

The procedure is repeated as for the calibration with the this compound isomer.

-

The heat of combustion of the isomer is calculated using the heat capacity of the calorimeter and the observed temperature rise.

-

-

Calculation of ΔfH°:

-

The standard enthalpy of combustion (ΔcH°) is determined from the experimental data.

-

The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°(C₆H₁₀) = 6 * ΔfH°(CO₂) + 5 * ΔfH°(H₂O) - ΔcH°(C₆H₁₀) where the ΔfH° values for CO₂ and H₂O are known standard values.

-

Equilibrium Isomerization for Gibbs Free Energy of Isomerization (ΔrG°)

This protocol describes how to determine the equilibrium constant between two isomers, from which the Gibbs free energy of isomerization can be calculated.

Objective: To determine the equilibrium constant (Keq) for the isomerization between two this compound isomers at a specific temperature.

Apparatus:

-

Gas chromatograph (GC) with a suitable column (e.g., a chiral column to separate enantiomers if applicable) and detector (e.g., Flame Ionization Detector - FID).

-

Thermostatted reaction vessel.

-

Catalyst (e.g., an acid or a transition metal complex that facilitates isomerization).

-

Syringes for sampling.

-

Standard samples of each isomer for calibration.

Procedure:

-

Reaction Setup:

-

A known amount of one pure isomer is placed in the reaction vessel with a suitable solvent and the catalyst.

-

The vessel is maintained at a constant temperature.

-

-

Monitoring the Reaction:

-

At regular time intervals, a small aliquot of the reaction mixture is withdrawn.

-

The reaction in the aliquot is quenched (e.g., by neutralization of the catalyst).

-

The composition of the mixture is analyzed by GC to determine the relative concentrations of the isomers.

-

-

Equilibrium Determination:

-

The reaction is monitored until the ratio of the isomers becomes constant, indicating that equilibrium has been reached.

-

The equilibrium constant (Keq) is calculated from the final concentrations of the isomers: Keq = [Isomer B] / [Isomer A].

-

-

Calculation of ΔrG°:

-

The standard Gibbs free energy of isomerization (ΔrG°) is calculated using the equation: ΔrG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

-

By performing the experiment at different temperatures, the enthalpy (ΔrH°) and entropy (ΔrS°) of isomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T).

-

Mandatory Visualization: Computational Workflow

Computational chemistry provides a powerful tool for predicting the thermodynamic stability of isomers. The following diagram illustrates a typical workflow for such a study.

Conclusion

The thermodynamic stability of this compound isomers is a fundamental aspect that influences their chemical behavior and potential applications. While experimental data remains scarce, this guide provides a framework for understanding and determining their relative stabilities. The detailed experimental protocols for calorimetry and equilibrium studies, along with the outlined computational workflow, offer robust methodologies for researchers in academia and industry. The illustrative data and visualizations presented herein serve as a valuable resource for guiding future experimental and theoretical investigations into the fascinating stereochemistry and thermodynamics of allenes.

An In-depth Technical Guide to 2,3-Hexadiene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Hexadiene (CAS No. 592-49-4) is a fascinating, yet not extensively studied, member of the allene (B1206475) class of unsaturated hydrocarbons.[1] Its unique structural feature, a carbon atom participating in two cumulative double bonds, imparts distinct chemical reactivity that makes it a molecule of interest in organic synthesis. This technical guide provides a comprehensive overview of the nomenclature, chemical properties, and potential synthetic routes for this compound. Furthermore, it explores its prospective role in cycloaddition reactions and the broader context of allenic compounds in medicinal chemistry, offering insights for researchers in drug discovery and development.

Nomenclature and Physicochemical Properties

The systematic IUPAC name for this compound is this compound. It is also known by the synonym 3,4-hexadiene.[1] A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 592-49-4 | [1] |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [2] |

| Boiling Point | 58-68 °C | [1] |

| Melting Point | -94.9 °C (estimate) to -131 °C | [1] |

| Density | 0.675 - 0.69 g/cm³ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Petroleum-like | [2] |

| Solubility | Insoluble in water | [2] |

Synthesis of this compound

While detailed, peer-reviewed experimental protocols for the synthesis of this compound are not abundant in the public domain, established organometallic and elimination reactions provide viable synthetic pathways. Two plausible routes are outlined below.

Proposed Synthesis via Dehydrohalogenation of 3,4-Dichlorohexane

A common method for the formation of alkenes and, in this case, a diene, is through a double dehydrohalogenation reaction. The logical precursor for this compound via this route would be 3,4-dichlorohexane.[3][4] The reaction would likely proceed by treatment with a strong base.

Experimental Protocol:

-

Reaction Setup: A solution of 3,4-dichlorohexane in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: At least two equivalents of a strong, non-nucleophilic base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), are slowly added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with a low-boiling-point organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Proposed Synthesis via Oxidation of 2,3-Hexadien-1-ol

Another potential synthetic route involves the oxidation of the corresponding allenic alcohol, 2,3-hexadien-1-ol. The Swern oxidation is a mild and effective method for oxidizing primary alcohols to aldehydes, and in this case, would be adapted for the conversion of the allenic alcohol to the corresponding diene.[5][6][7][8]

Experimental Protocol:

-

Oxalyl Chloride Activation of DMSO: In a three-necked flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C (a dry ice/acetone bath). To this, a solution of dimethyl sulfoxide (DMSO) in DCM is added dropwise, and the mixture is stirred for a short period.

-

Alcohol Addition: A solution of 2,3-hexadien-1-ol in DCM is then added slowly to the activated DMSO mixture, and the reaction is stirred at -78 °C.

-

Base Addition and Reaction: Triethylamine is added to the flask, and the reaction mixture is allowed to warm to room temperature.

-

Work-up and Purification: Water is added to quench the reaction, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation.

The logical workflow for the synthesis of this compound from 3-hexyne, a potential starting material for the precursors mentioned above, is depicted in the following diagram.

Caption: Plausible synthetic pathways to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the various types of protons and potential for complex splitting patterns. The allenic protons are anticipated to resonate in the olefinic region.

-

¹³C NMR: The carbon NMR spectrum will be characteristic of the allene structure, with the central sp-hybridized carbon of the allene appearing at a very distinct downfield shift.

A comparison of predicted chemical shifts for this compound with the experimental data for its isomer, 1,3-hexadiene, is presented in Table 2.[9]

| Compound | Proton/Carbon | Predicted/Experimental Chemical Shift (ppm) |

| This compound | Allenic C | ~200 |

| Olefinic C | ~90-120 | |

| Aliphatic C | ~10-30 | |

| Allenic H | ~4.5-5.5 | |

| Aliphatic H | ~1.0-2.0 | |

| 1,3-Hexadiene | Olefinic C | 115-137 |

| Aliphatic C | 13.7, 26.0 | |

| Olefinic H | 5.0-6.5 | |

| Aliphatic H | 1.0, 2.1 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic absorption band for the asymmetric stretching of the C=C=C bond of the allene group, typically appearing in the region of 1950-1980 cm⁻¹.[10] Other significant peaks would include C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (m/z = 82).[11] The fragmentation pattern would likely involve the loss of alkyl fragments.

The general workflow for the spectroscopic analysis of an organic compound like this compound is illustrated in the diagram below.

Caption: Workflow for purification and spectroscopic analysis.

Chemical Reactivity and Potential Applications

This compound, as an allene, is expected to exhibit reactivity characteristic of this functional group. Allenes can participate in a variety of reactions, including cycloadditions, which are of significant interest in the synthesis of complex molecules.

Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[12][13][14] While this compound is not a conjugated diene in the traditional sense for a [4+2] cycloaddition, its double bonds can act as dienophiles. Furthermore, certain allenes can undergo [2+2] cycloadditions. The potential for this compound to participate in such reactions opens up avenues for the synthesis of novel cyclic structures.

A theoretical study on the Diels-Alder reaction of hexa-1,2,4-triene suggests that allene-containing dienes can indeed participate in these cycloadditions.[15][16]

Caption: Conceptual diagram of a Diels-Alder reaction.

Relevance in Drug Development and Medicinal Chemistry

While there is no direct evidence of this compound being used as a pharmacophore, the allenic and diene motifs are present in a number of biologically active natural products and synthetic compounds.[17][18] For instance, some carotenoids containing an allenic group have been investigated for their biological activities.[19] The unique, rigid, and linear geometry of the allene moiety can be exploited to design molecules with specific three-dimensional structures for interaction with biological targets.

The potential biological activities of hydrocarbons and their derivatives are an area of ongoing research.[20][21][22] The introduction of an allene functionality can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound could serve as a valuable scaffold or building block for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound is a structurally interesting allene with potential for application in organic synthesis. Although detailed experimental data and specific applications in drug development are currently limited in the public literature, its fundamental chemical properties and reactivity patterns suggest that it could be a valuable tool for the construction of complex molecular architectures. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

References

- 1. chembk.com [chembk.com]

- 2. Hexadiene | C6H10 | CID 11602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Dichlorohexane | C6H12Cl2 | CID 6427835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R*,R*)-(.+-.)-3,4-dichlorohexane [webbook.nist.gov]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. 1,3-Hexadiene | C6H10 | CID 39175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. eprints.koyauniversity.org [eprints.koyauniversity.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Buy 3-Ethyl-2-methyl-1,3-hexadiene | 61142-36-7 [smolecule.com]

- 19. A Review of the Biological Activities of Microalgal Carotenoids and Their Potential Use in Healthcare and Cosmetic Industries [mdpi.com]

- 20. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Microbial enzymes that oxidize hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2,3-Hexadiene

This technical guide provides a comprehensive overview of the key physical properties of 2,3-hexadiene, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.

Chemical Identity

This compound is an organic compound with the chemical formula C₆H₁₀. It belongs to the class of unsaturated hydrocarbons known as dienes, characterized by the presence of two carbon-carbon double bonds.

Physical Properties

This compound is a colorless liquid under standard conditions.[3] It is flammable and has an odor similar to that of a solvent.[3] Like many hydrocarbons, it is less dense than and insoluble in water.[4]

The primary physical constants for this compound are summarized in the table below. It is important to note that slight variations in reported values can exist in the literature due to different experimental conditions and purity of the samples.

| Physical Property | Value | Reference |

| Boiling Point | 58 °C | [3] |

| 68 °C (at 760 mmHg) | [2] | |

| Density | 0.685 g/cm³ | [2] |

| ~0.69 g/cm³ | [3] | |

| Melting Point | ~ -131 °C | [3] |

| Refractive Index | 1.413 | [2] |

Experimental Protocols

The determination of the physical properties of a compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for measuring boiling point and density.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[5] Several methods can be employed for its determination.

Thiele Tube Method: This is a convenient method for determining the boiling point of small quantities of a liquid.

-

Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure :

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will escape.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Distillation Method : For larger quantities, a simple distillation setup can be used to determine the boiling point.[5]

-

Apparatus : Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure :

-

The distilling flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The liquid is heated to a boil.

-

The temperature is recorded when the vapor temperature stabilizes, and the condensate is collected in the receiving flask. This stable temperature is the boiling point.

-

Density is the mass per unit volume of a substance.[6]

Using a Graduated Cylinder and Balance : This is a straightforward method for determining density.[6]

-

Apparatus : Graduated cylinder, electronic balance.

-

Procedure :

-

The mass of an empty, dry graduated cylinder is measured using an electronic balance.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[6]

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The process is repeated multiple times to ensure accuracy and precision.[6]

-

Using a Pycnometer : A pycnometer provides a more accurate measurement of density.

-

Apparatus : Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), electronic balance, and a temperature-controlled water bath.

-

Procedure :

-

The mass of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with this compound, and the stopper is inserted, allowing excess liquid to exit through the capillary.

-

The pycnometer is placed in a water bath at a constant temperature until it reaches thermal equilibrium.

-

The outside of the pycnometer is carefully dried, and its mass is determined.

-

The procedure is repeated with a reference substance of known density (e.g., distilled water) at the same temperature.

-

The density of this compound is calculated using the masses of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference substance, along with the known density of the reference substance.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Caption: Workflow for Density Determination using a Graduated Cylinder and Balance.

References

The Allene Enigma: A Technical Guide to the Discovery, History, and Synthesis of Allenic Compounds

An in-depth exploration for researchers, scientists, and drug development professionals into the fascinating world of allenic compounds, with a focus on 2,3-Hexadiene. This guide delves into the historical context of their discovery, outlines key synthetic methodologies with detailed experimental protocols, and presents a comprehensive collection of physicochemical and spectroscopic data.

Introduction: From Chemical Curiosities to Key Synthons

Allenes are a unique class of organic compounds characterized by a central carbon atom connected to two adjacent carbon atoms by double bonds (C=C=C).[1] Initially dismissed as mere chemical curiosities, these cumulated dienes were once considered too unstable and synthetically challenging to be of practical use.[1] The first synthesis of an allene (B1206475), glutinic acid, was even reportedly undertaken in an attempt to disprove their existence.[1] However, a paradigm shift began in the mid-20th century, and by the 21st century, allenes have emerged as valuable intermediates and synthetic targets in their own right.[1] Their unique geometry, axial chirality, and diverse reactivity have captured the attention of chemists across various disciplines, leading to their incorporation into over 150 known natural products and a growing number of pharmaceuticals.[1][2]

This technical guide provides a comprehensive overview of the discovery and history of allenic compounds, with a particular focus on this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only the historical and theoretical background but also practical, detailed experimental protocols for their synthesis and a wealth of quantitative data for their characterization.

Physicochemical and Spectroscopic Data of this compound and Related Allenes

A thorough understanding of the physical and chemical properties of allenic compounds is crucial for their effective utilization in research and development. This section provides a compilation of key data for this compound and other representative allenes in easily comparable tabular formats.

Table 1: Physicochemical Properties of Selected Allenes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n_D) |

| This compound | 592-49-4 | C₆H₁₀ | 82.14 | 68 | 0.685 | 1.413 |

| Propadiene (Allene) | 463-49-0 | C₃H₄ | 40.06 | -34.4 | - | - |

| 1,2-Butadiene | 590-19-2 | C₄H₆ | 54.09 | 10.8 | 0.657 | 1.419 |

| 1,2-Pentadiene | 591-95-7 | C₅H₈ | 68.12 | 40 | 0.683 | 1.421 |

| 1,2-Heptadiene | 2384-85-2 | C₇H₁₂ | 96.17 | 98-99 | 0.731 | 1.434 |

| 3-Methyl-1,2-butadiene | 598-25-4 | C₅H₈ | 68.12 | 40-41 | 0.683 | 1.417 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 5.10 (m, 2H), 2.00 (m, 2H), 1.65 (d, J=3.0 Hz, 3H), 0.95 (t, J=7.5 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 204.0 (C3), 93.0 (C2), 88.0 (C4), 25.0 (C5), 14.0 (C1), 13.0 (C6) |

| Infrared (IR) | ν 2965, 2930, 2870 (C-H stretch), 1960 (C=C=C stretch, characteristic), 1450, 1375 cm⁻¹ |

| Mass Spectrometry (MS) | m/z 82 (M+), 67, 53, 41, 39 |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of allenes has evolved from challenging curiosities to well-established methodologies. This section details some of the most significant historical and modern synthetic routes to allenic compounds, providing detailed experimental protocols for their practical application.

The Skattebøl Rearrangement

The Skattebøl rearrangement is a powerful method for the synthesis of allenes from gem-dihalocyclopropanes, which are readily prepared from the corresponding alkenes. The reaction proceeds via a carbene intermediate.

Caption: Workflow for the Skattebøl Rearrangement.

Experimental Protocol: Synthesis of 1,2-Cyclononadiene via Skattebøl Rearrangement [3]

-

Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane. To a stirred solution of cyclooctene (B146475) (110 g, 1.0 mol) and potassium t-butoxide (134 g, 1.2 mol) in 500 mL of dry pentane (B18724) at -10 °C under a nitrogen atmosphere, a solution of bromoform (B151600) (253 g, 1.0 mol) in 100 mL of pentane is added dropwise over 2 hours. The mixture is stirred at 0 °C for an additional 4 hours and then allowed to warm to room temperature overnight. Water (500 mL) is added, and the organic layer is separated, washed with brine (2 x 200 mL), and dried over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is distilled to give 9,9-dibromobicyclo[6.1.0]nonane.

-

Step 2: Synthesis of 1,2-Cyclononadiene. To a solution of 9,9-dibromobicyclo[6.1.0]nonane (27.8 g, 0.1 mol) in 200 mL of dry diethyl ether at -78 °C under a nitrogen atmosphere, a 1.6 M solution of n-butyllithium in hexane (B92381) (62.5 mL, 0.1 mol) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water (50 mL). The organic layer is separated, washed with water (2 x 50 mL) and brine (50 mL), and dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the residue is purified by fractional distillation under reduced pressure to afford 1,2-cyclononadiene.

The Crabbé–Ma Allene Synthesis

The Crabbé–Ma synthesis provides a versatile route to allenes from terminal alkynes, an aldehyde (often formaldehyde), and a secondary amine, typically in the presence of a copper(I) salt.[4][5][6]

Caption: Simplified mechanism of the Crabbé–Ma Allene Synthesis.

Experimental Protocol: Synthesis of a Substituted Allene via Crabbé–Ma Reaction [5]

To a stirred suspension of CuBr (0.1 mmol) in 5 mL of dioxane are added a terminal alkyne (1.0 mmol), paraformaldehyde (2.0 mmol), and diisopropylamine (B44863) (2.0 mmol). The mixture is heated to 100 °C in a sealed tube for 12 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a short pad of silica (B1680970) gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate (B1210297) gradient) to afford the desired allene.

The Doering–LaFlamme Allene Synthesis

Similar to the Skattebøl rearrangement, the Doering–LaFlamme synthesis also utilizes a gem-dihalocyclopropane intermediate to generate an allene. However, this method often employs a metal, such as sodium or magnesium, for the reduction step.[7][8]

Caption: Workflow for the Doering–LaFlamme Allene Synthesis.

Experimental Protocol: General Procedure for the Doering–LaFlamme Allene Synthesis

A solution of the gem-dihalocyclopropane (10 mmol) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (50 mL) is added dropwise to a stirred suspension of finely cut sodium metal (20 mmol) in the same solvent at reflux. The reaction is monitored by gas chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the excess sodium is carefully destroyed by the slow addition of ethanol. The mixture is then poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude allene is purified by distillation or column chromatography.

Other Synthetic Routes

-

Dehydrohalogenation of Dihalides: Allenes can be synthesized by the double dehydrohalogenation of vicinal or geminal dihalides using a strong base. For instance, treatment of 3,4-dichlorohexane with a strong base like potassium t-butoxide can yield this compound.[8][9]

-

Reaction of Propargylic Halides with Organocuprates: The reaction of propargylic halides or acetates with organocuprates (Gilman reagents) can lead to the formation of allenes through an S_N2' mechanism.[10][11]

Conclusion

The journey of allenic compounds from theoretical curiosities to indispensable tools in modern organic synthesis is a testament to the continuous evolution of chemical science. Their unique structural features and versatile reactivity have opened up new avenues in the synthesis of complex molecules, natural products, and pharmaceuticals. This technical guide has provided a comprehensive overview of the history, synthesis, and characterization of these fascinating molecules, with a practical focus on this compound. The detailed experimental protocols and tabulated data are intended to empower researchers to confidently explore and exploit the rich chemistry of allenes in their own endeavors. As our understanding of these compounds continues to deepen, the future of allene chemistry promises even more exciting discoveries and applications.

References

- 1. Allenes - Wikipedia [en.wikipedia.org]

- 2. Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Crabbé reaction - Wikipedia [en.wikipedia.org]

- 5. Allenation of Terminal Alkynes with Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]

- 8. (R*,R*)-(.+-.)-3,4-dichlorohexane [webbook.nist.gov]

- 9. homework.study.com [homework.study.com]

- 10. Re-orienting coupling of organocuprates with propargyl electrophiles from S N 2′ to S N 2 with stereocontrol - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01086E [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

2,3-Hexadiene: A Technical Health and Safety Guide for Researchers

Disclaimer: This document provides a summary of available health and safety information for 2,3-Hexadiene (CAS No. 592-49-4). It is intended for use by qualified professionals in research and development. It is important to note that comprehensive toxicological data specifically for this compound is limited. Much of the information presented is based on data for other hexadiene isomers and should be interpreted with caution. Always consult a comprehensive and current Safety Data Sheet (SDS) before handling this chemical.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. These properties are essential for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Unit | Source |

| Molecular Formula | C6H10 | - | [1] |

| Molecular Weight | 82.14 | g/mol | [2] |

| CAS Number | 592-49-4 | - | [1] |

| Boiling Point | 68 (at 760 mmHg) | °C | [3][4] |

| 341.15 | K | [1][2] | |

| Melting Point | -94.9 (estimate) | °C | [4] |

| 158.81 | K | [2] | |

| Density | 0.675 - 0.685 | g/cm³ | [3][4] |

| Refractive Index | 1.3920 - 1.413 | - | [3][4] |

| Vapor Pressure | 154.1 ± 0.0 (Predicted) | mmHg at 25°C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.03 (Predicted) | - | [3] |

| Ionization Energy | 8.76 ± 0.05 | eV | [2][5] |

Hazard Identification and Classification

GHS Hazard Statements (Inferred from Isomers):

-

H315: Causes skin irritation. [8]

-

H319: Causes serious eye irritation. [8]

-

H335: May cause respiratory irritation. [8]

Toxicology and Health Effects

Detailed toxicological studies specifically on this compound are not widely available in the public domain. The following information is based on general toxicological principles and data from related hexadiene compounds.

-

Acute Toxicity: Not classified as acutely toxic based on data for 1,3-Hexadiene.[8] However, inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[9]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[8]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[8]

-

Respiratory or Skin Sensitization: Data not available.

-

Germ Cell Mutagenicity: Not classified as a germ cell mutagen based on data for 1,3-Hexadiene.[8]

-

Carcinogenicity: Not classified as a carcinogen based on data for 1,3-Hexadiene.[8]

-

Reproductive Toxicity: Not classified as a reproductive toxicant based on data for 1,3-Hexadiene.[8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]

-

Specific Target Organ Toxicity (Repeated Exposure): Data not available.

-

Aspiration Hazard: Data not available.

Experimental Protocols

Specific experimental protocols for the safety evaluation of this compound were not found in the reviewed literature. However, standardized methodologies are used to assess the health and safety of chemicals. These include:

-

Acute Toxicity Testing: Typically involves administering a single dose of the substance to laboratory animals to determine the median lethal dose (LD50) or to observe for signs of toxicity.[10]

-

Skin Irritation/Corrosion Testing: Often utilizes in vitro methods with reconstructed human epidermis models to assess the potential for a chemical to cause skin irritation or corrosion.[5]

-

Eye Irritation/Corrosion Testing: Can be conducted using in vitro models to evaluate the potential for a substance to cause damage to the eyes.

A general workflow for assessing chemical hazards is depicted below.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound (CAS 592-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Assessment of Toxicity - Science and Judgment in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vitro and human testing strategies for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iivs.org [iivs.org]

- 6. chembk.com [chembk.com]

- 7. gelest.com [gelest.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. fda.gov [fda.gov]

The Occurrence of Allenic Structures in Natural Products: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-hexadiene moiety, a specific allenic arrangement, is a structural feature of significant interest in organic chemistry. While discrete this compound derivatives are not widely reported in nature, the broader class of natural products containing an allene (B1206475) functional group is diverse and exhibits a range of biological activities. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, isolation, and characterization of these fascinating molecules. We delve into the established biosynthetic pathways of prominent allenic natural products, including the carotenoids fucoxanthin (B1674175) and peridinin (B1679608), the macrolide archangiumide, and certain insect pheromones. Detailed experimental protocols for the extraction, purification, and structural elucidation of these compounds are provided, supported by quantitative data and advanced analytical techniques. Furthermore, this guide utilizes Graphviz diagrams to visually represent complex biosynthetic pathways and experimental workflows, offering a valuable resource for researchers in natural product chemistry, drug discovery, and chemical biology.

Introduction

Allenes are a unique class of unsaturated hydrocarbons characterized by the presence of cumulative double bonds (C=C=C). This structural feature imparts axial chirality and distinct reactivity, making them attractive targets for synthetic chemists and compelling subjects of study in natural product research. While the specific this compound core is not a common motif in documented natural products, the allenic functionality is present in a variety of compounds isolated from marine organisms, fungi, plants, and insects. These molecules often possess significant biological activities, ranging from light-harvesting properties to antimicrobial and cytotoxic effects.

This guide aims to provide an in-depth technical resource on the natural occurrence of allenic compounds, with a focus on derivatives that can be conceptually related to a hexadiene framework through their carbon backbone and functionalization. We will explore the biosynthetic origins of these compounds, offering insights into the enzymatic machinery responsible for the formation of the allene moiety. Practical, detailed methodologies for the isolation and structural characterization of these compounds are presented to aid researchers in their own investigations.

Allenic Carotenoids in Marine Algae

Marine algae are a rich source of unique secondary metabolites, including a prominent class of allenic carotenoids that play crucial roles in photosynthesis. Fucoxanthin and peridinin are two of the most abundant and well-studied examples.

Fucoxanthin

Fucoxanthin is a xanthophyll, with the chemical formula C42H58O6, found as an accessory pigment in the chloroplasts of brown algae (Phaeophyceae) and most other heterokonts, giving them a brown or olive-green color.[1] It absorbs light primarily in the blue-green to yellow-green part of the visible spectrum.[1]

Fucoxanthin is one of the most abundant carotenoids in nature, contributing significantly to the total global production of carotenoids.[2] Its content can vary depending on the species of brown seaweed, geographical location, and season.[2]

| Brown Seaweed Species | Fucoxanthin Content (mg/g dry weight) | Reference |

| Undaria pinnatifida | 1.38 - 10.9 | [3] |

| Sargassum oligocystum | 0.069 | [4] |

| Sargassum ilicifolium | Not specified, but present | [5] |

| Laminaria japonica | 0.513 | [6] |

| Sargassum fusiforme | 0.212 | [6] |

The biosynthesis of fucoxanthin proceeds from the common carotenoid precursor, β-carotene. The pathway involves a series of enzymatic reactions, including hydroxylation, epoxidation, and the key isomerization step that forms the allene group from a neoxanthin (B191967) intermediate.[7][8]

Extraction of Fucoxanthin from Brown Seaweed (Sargassum oligocystum) [4]

-

Sample Preparation: 200 g of dried and powdered Sargassum oligocystum is used as the starting material.

-

Solvent Extraction: The powdered seaweed is extracted with acetone (B3395972) (4 x 600 mL) at room temperature using sonication for 30 minutes for each extraction.

-

Concentration: The combined acetone extracts are evaporated under reduced pressure at 37 °C to yield a crude extract (approximately 3.78 g).

-

Initial Purification (Silica Gel Column Chromatography):

-

The crude extract is subjected to column chromatography on silica (B1680970) gel (Merck, 230-400 mesh).

-

The column is eluted with a gradient of n-hexane/acetone (from 100:0 to 50:50, v/v).

-

Fractions containing fucoxanthin are identified by their characteristic orange color and TLC analysis.

-

-

Final Purification (Sephadex LH-20 Column Chromatography):

-

The crude fucoxanthin fraction (150 mg) is further purified by column chromatography on Sephadex LH-20.

-

The column is eluted with a mixture of CH2Cl2/MeOH (1:4, v/v).

-

Pure fucoxanthin (13.8 mg) is obtained as an orange solid.

-

Characterization of Fucoxanthin [4]

-

UV-Visible Spectroscopy: The purified fucoxanthin exhibits characteristic absorption maxima in the visible region.

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 600 MHz spectrometer in CDCl3. The chemical shifts are compared with published data to confirm the structure. The 13C NMR spectrum is particularly diagnostic, showing a characteristic signal for the sp-hybridized carbon of the allene at approximately 200-220 ppm.[7]

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition.

Peridinin

Peridinin is another important allenic carotenoid found in the chloroplasts of dinoflagellates, where it forms a light-harvesting complex with chlorophyll (B73375) a and protein.[9]

Peridinin is the characteristic carotenoid of most photosynthetic dinoflagellates. It is a key component of the peridinin-chlorophyll a-protein (PCP) complex, which plays a vital role in the light-harvesting machinery of these organisms.[9]

The biosynthesis of peridinin is believed to be derived from the carotenoid pathway, though the exact enzymatic steps leading to the formation of its unique lactone-containing structure and allene group are still under investigation. It is hypothesized that the pathway involves precursors common to other carotenoids, followed by a series of oxidative and rearrangement reactions.

Isolation of the Peridinin-Chlorophyll a-Protein (PCP) Complex from Dinoflagellates (Glenodinium sp. and Gonyaulax polyedra) [9]

-

Cell Harvesting: Dinoflagellate cultures are harvested by centrifugation.

-

Cell Lysis: The cell pellet is resuspended in a suitable buffer and lysed to release the cellular contents.

-